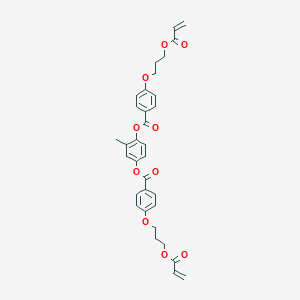

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

説明

“2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)”, also known as “1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene”, is a liquid-crystalline elastomer (LCE) monomer . It has been explored as a precursor for LCE actuator (LCEA) used in soft robotics, self-healable actuators, 4D printing, amplifier reflectors for organic-inorganic perovskite solar cells, secure authentication, and optical sensors for medical applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C33H32O10 . It has a molecular weight of 588.60 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and has a white to off-white color . It has a mesophase behavior with a crystal to nematic transition temperature (Cr-N) of 64°C and a nematic to isotropic transition temperature (N-I) of 126°C .科学的研究の応用

Liquid-Crystalline Elastomer (LCE) Monomer

This compound is a liquid-crystalline elastomer (LCE) monomer . LCEs are a class of materials that combine the mechanical properties of elastomers with the order of liquid crystals. They have been explored as photonically, chemically, or thermally fueled LCE actuator (LCEA) precursors .

Soft Robotics

The compound has been used in the field of soft robotics, such as microscopic walkers . Soft robotics is a subfield of robotics dealing with constructing robots from highly compliant materials, similar to those found in living organisms.

Self-healable Actuators

The compound has been used in the development of self-healable actuators . These are devices that can recover their original shape and functionality after damage, which is a desirable property in many applications, including robotics and prosthetics.

4D Printing

The compound has been used in 4D printing . 4D printing is a technique in additive manufacturing that prints objects that can change shape or properties over time in response to various stimuli.

Amplifier Reflectors for Organic-Inorganic Perovskite Solar-Cells

The compound has been used as amplifier reflectors for organic-inorganic perovskite solar-cells . These are a type of solar cell which includes a perovskite-structured compound, most commonly a hybrid organic-inorganic lead or tin halide-based material, as the light-harvesting active layer.

Secure Authentication

The compound has been used for secure authentication . This involves the use of the compound in security devices or systems to verify the identity of a user, device, or system.

Optical Sensors for Medical Applications

The compound has been used in optical sensors for medical applications . These sensors can be used to detect various biological and chemical substances, and they have a wide range of applications in medical diagnostics.

Advanced Materials Science

The compound has been used in advanced materials science. This includes the development of new materials with superior properties, as well as the study of existing materials to improve their performance in various applications.

将来の方向性

作用機序

Target of Action

It is known to be a liquid-crystalline elastomer (lce) monomer .

Mode of Action

This compound has been explored as a photonically, chemically, or thermally fueled LCE actuator (LCEA) precursor . This suggests that it interacts with its targets by undergoing conformational changes in response to light, chemical stimuli, or heat, which in turn cause mechanical movements in the material.

Result of Action

Its use in soft robotics and self-healable actuators suggests that it can induce physical changes in materials, such as shape-shifting and self-healing .

Action Environment

Environmental factors such as temperature, light, and chemical stimuli can influence the action, efficacy, and stability of this compound . For instance, changes in temperature or exposure to light can trigger conformational changes in the compound, affecting its mechanical properties .

特性

IUPAC Name |

[3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYGWIDLYOJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

199930-19-3 | |

| Record name | Benzoic acid, 4-[3-[(1-oxo-2-propen-1-yl)oxy]propoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199930-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20609877 | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | |

CAS RN |

174063-87-7 | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of incorporating 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene into PNLCs?

A1: This compound acts as a diacrylate monomer within PNLC systems. When combined with another monomer, methyl methacrylate (MMA), and photopolymerized, it forms a thin layer polymer. This polymer exhibits amorphous properties as indicated by XRD analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

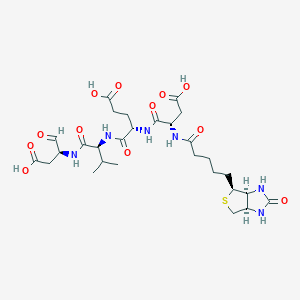

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)

![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

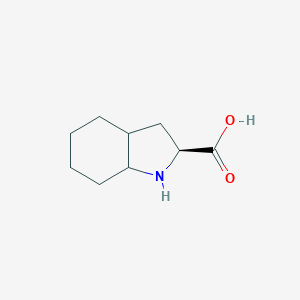

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)

![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)